Sodium 4-chloro-2-methoxybenzene-1-sulfinate
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Overview
Description
Sodium 4-chloro-2-methoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6ClNaO3S. It is a sodium salt derivative of 4-chloro-2-methoxybenzenesulfinic acid. This compound is known for its versatility in various chemical reactions and applications, particularly in the synthesis of organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 4-chloro-2-methoxybenzene-1-sulfinate, typically involves the reaction of the corresponding sulfinic acid with a sodium base. One common method is the reaction of 4-chloro-2-methoxybenzenesulfinic acid with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or filtration to obtain high-purity sodium sulfinates suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-2-methoxybenzene-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols or sulfides
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Sodium 4-chloro-2-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds. It is also employed in the preparation of sulfonamides, sulfones, and other sulfur-containing molecules.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-chloro-2-methoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, particularly those containing electrophilic or nucleophilic centers. This reactivity is due to the presence of the sulfonate group, which can participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-methoxybenzene-1-sulfinate
- Sodium 4-methylbenzenesulfinate
- Sodium 4-chlorobenzenesulfinate
Uniqueness
Sodium 4-chloro-2-methoxybenzene-1-sulfinate is unique due to the presence of both chloro and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to other sodium sulfinates. The chloro group can participate in additional substitution reactions, while the methoxy group can influence the electronic properties of the molecule, making it a valuable intermediate in organic synthesis.
Biological Activity
Sodium 4-chloro-2-methoxybenzene-1-sulfinate, also known as sodium 4-chloro-2-methoxybenzenesulfonate, is a sulfonate compound that has garnered attention due to its diverse biological activities. This article reviews its biological mechanisms, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Such interactions can lead to the inhibition of enzymatic activity, which is crucial in various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, thereby demonstrating potential antibacterial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against multiple cancer cell lines, showing varying degrees of efficacy. The compound's mechanism may involve inducing apoptosis in cancer cells and disrupting critical cellular processes.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 50.12 | Induction of apoptosis and cell cycle arrest |
MCF-7 | 57.07 | Inhibition of cell proliferation |
A549 | 12.5 | Disruption of microtubule dynamics |
These findings suggest that this compound may serve as a promising lead compound for the development of new anticancer agents.
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits significant antioxidant activity. Studies have measured its ability to scavenge free radicals using various assays such as DPPH and ABTS. The compound demonstrated an IC50 value comparable to standard antioxidants like Trolox.
Table 2: Antioxidant Activity Comparison
Compound | IC50 (µM) | Assay Type |
---|---|---|
This compound | 14.9 | DPPH |
Trolox | 12.3 | DPPH |
This antioxidant capacity suggests potential applications in preventing oxidative stress-related diseases.
Study on Cancer Cell Lines
A comprehensive study evaluated the effects of this compound on various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers. Results indicated that the compound effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's role in triggering programmed cell death.
Evaluation of Antioxidant Properties
Another significant study focused on the antioxidant properties of this compound. Using the ABTS assay, researchers found that the compound exhibited a strong capacity to neutralize free radicals, indicating its potential utility in formulations aimed at reducing oxidative damage in biological systems.
Properties
Molecular Formula |
C7H6ClNaO3S |
---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
sodium;4-chloro-2-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H7ClO3S.Na/c1-11-6-4-5(8)2-3-7(6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
WJQWCEXQGIXLEN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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